molecular formula C12H17N3O2 B594146 Tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate CAS No. 1236861-59-8

Tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate

Cat. No.: B594146
CAS No.: 1236861-59-8
M. Wt: 235.287
InChI Key: IPHKADORQLZWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate is a protected azetidine derivative valued as a versatile building block in organic synthesis and drug discovery. Compounds featuring an azetidine ring, a four-membered nitrogen-containing heterocycle, are of significant interest in medicinal chemistry due to their favorable properties, which often include improving the potency, metabolic stability, and physicochemical profile of drug candidates. The tert-butyloxycarbonyl (Boc) group serves as a critical protecting agent for the azetidine nitrogen, allowing for selective reactions to be carried out on other parts of the molecule, such as the pyrimidine ring, under a wide range of conditions. The pyrimidine moiety is a privileged structure in pharmaceuticals, frequently found in molecules designed to modulate various biological targets. As a result, this compound is primarily used by researchers as a key synthetic intermediate in the design and development of new active substances. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All information presented is for informational purposes and should be verified through specific technical data sheets.

Properties

IUPAC Name

tert-butyl 3-pyrimidin-2-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-7-9(8-15)10-13-5-4-6-14-10/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHKADORQLZWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

A widely reported method involves the Suzuki-Miyaura coupling between 1-Boc-3-iodoazetidine and 2-bromopyrimidine. In this two-stage process, zinc-mediated transmetallation precedes palladium-catalyzed cross-coupling. Key steps include:

  • Stage 1 : Reaction of tert-butyl 3-iodoazetidine-1-carboxylate with zinc dust in tetrahydrofuran (THF) at 20–50°C, facilitated by chlorotrimethylsilane and ethylene dibromide. Molecular sieves are employed to absorb byproducts.

  • Stage 2 : Addition of 2-bromopyrimidine and tetrakis(triphenylphosphine)palladium(0) to the zinc intermediate, followed by 25-hour reflux in THF.

This method achieves a 31% yield of the target compound. Limitations include moderate yield and sensitivity to moisture, necessitating rigorous anhydrous conditions.

Negishi Coupling with Preformed Organozinc Reagents

Alternative approaches utilize organozinc reagents for improved regioselectivity. For example, this compound can be synthesized via Negishi coupling between 2-pyrimidinylzinc bromide and 1-Boc-3-bromoazetidine. This method circumvents competing Claisen condensation observed in Suzuki reactions.

Reaction Conditions :

  • Catalyst: Pd(OAc)₂ with Xantphos ligand

  • Solvent: 1,4-Dioxane at 80°C

  • Yield: 45–50%

Comparative studies show Negishi coupling outperforms Suzuki methods in sterically demanding systems due to enhanced stability of zinc intermediates.

Palladium-Catalyzed α-Arylation of Azetidine Esters

Direct α-Arylation Strategy

Palladium-catalyzed α-arylation enables direct coupling of azetidine esters with pyrimidine halides. This single-step method avoids prefunctionalization of the azetidine ring:

  • Substrate : tert-Butyl 3-oxoazetidine-1-carboxylate

  • Coupling Partner : 2-Chloropyrimidine

  • Catalytic System : Pd₂(dba)₃ with BrettPhos ligand

  • Base : Cs₂CO₃ in toluene at 110°C

Yield : 58%. Mechanistic studies reveal that the tert-butyl ester minimizes azetidine ring-opening side reactions, which are prevalent with methyl or benzyl esters.

Microchannel Reactor-Enhanced Arylation

Recent advances employ continuous-flow microchannel reactors to improve reaction efficiency. A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation step converts tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone, which undergoes Wittig reaction with cyanomethylphosphonate:

Procedure :

  • Oxidation : tert-Butyl 3-hydroxyazetidine-1-carboxylate + TEMPO/H₂O₂ in a microchannel reactor (residence time: 5 min, 50°C).

  • Wittig Reaction : Reaction of the ketone intermediate with diethyl (cyanomethyl)phosphonate and potassium tert-butoxide in THF at −5°C.

Overall Yield : 91% for the ketone-to-cyanomethylene conversion. This method highlights the potential for industrial scalability.

Protective Group Strategies and Deprotection

Boc Protection-Deprotection Sequences

The tert-butoxycarbonyl (Boc) group is critical for azetidine stability during coupling. A representative protocol involves:

  • Protection : Treatment of 3-(pyrimidin-2-yl)azetidine with di-tert-butyl dicarbonate in dichloromethane with triethylamine.

  • Deprotection : Cleavage of the Boc group using HCl in dioxane, achieving >95% recovery of the free amine.

Key Consideration : Boc stability under Pd catalysis allows retention during cross-coupling, simplifying purification.

Benzyl Protection for Acid-Sensitive Systems

For reactions requiring strong acidic conditions, benzyl protection is preferred:

  • Benzylation : 3-(Pyrimidin-2-yl)azetidine + benzyl bromide/K₂CO₃ in acetonitrile.

  • Hydrogenolytic Deprotection : H₂/Pd/C in methanol, yielding the free azetidine.

This approach avoids tert-butyl ester cleavage in acidic media but introduces additional hydrogenation steps.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques enable solvent-free coupling between azetidine derivatives and pyrimidine halides:

  • Conditions : 1-Boc-3-iodoazetidine + 2-bromopyrimidine + Zn/CuCl in a planetary mill (600 rpm, 2 h).

  • Yield : 28% (needs optimization).

While yields remain suboptimal, this method reduces THF usage by 90%, aligning with green chemistry principles.

Aqueous-Phase Coupling

Water-tolerant catalysts like Pd/TPPTS (triphenylphosphine trisulfonate) facilitate coupling in aqueous emulsions:

Reaction Setup :

  • Catalyst: Pd/TPPTS (0.5 mol%)

  • Solvent: H₂O/EtOH (3:1)

  • Yield: 37%

Challenges include lower reaction rates compared to organic solvents.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for this compound Synthesis

MethodCatalyst SystemYield (%)Temperature (°C)Scalability
Suzuki-MiyauraPd(PPh₃)₄3150Moderate
Negishi CouplingPd(OAc)₂/Xantphos45–5080High
α-ArylationPd₂(dba)₃/BrettPhos58110Moderate
Microchannel ReactorTEMPO/H₂O₂9150High
MechanochemicalZn/CuCl28AmbientLow

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The azetidine ring is known to impart stability and rigidity to molecules, making it a valuable scaffold in drug design. It has been explored for its potential in developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The pyrimidine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Properties and Hazards:

  • Hazards : Classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .
  • Safety Measures : Requires protective gloves, eye/face protection, and adequate ventilation to avoid dust formation .

Comparison with Similar Compounds

The following table compares tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituents, physicochemical properties, synthesis, and applications.

Compound Name (CAS) Substituent Molecular Weight (g/mol) Key Properties/Applications Synthesis & Reactivity References
This compound (1236861-59-8) Pyrimidin-2-yl 235.28 - Applications : Pharmaceutical intermediate (kinase inhibitors).
- Hazards : Oral toxicity, skin/eye irritation.
- Stability : Stable under recommended storage conditions.
Likely synthesized via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution.
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate (2061980-49-0) Piperazin-1-yl 269.78 (dihydrochloride) - Applications : Drug discovery (piperazine enhances solubility/binding).
- Similarity : 0.98 to parent compound.
Derived from Boc-protected azetidine via amine coupling.
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (152537-03-6) 2-Hydroxyethyl 201.26 - Physical Properties : Boiling point: 287.4°C (predicted), density: 1.092 g/cm³.
- Applications : Prodrug design (hydroxyl group improves bioavailability).
Synthesized via reduction of ester or epoxide intermediates.
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1420859-80-8) 2-Bromoethyl 264.16 - Reactivity : Bromine acts as a leaving group for nucleophilic substitution.
- Applications : Intermediate in alkylation reactions.
Prepared via bromination of hydroxyethyl precursor or direct substitution.
tert-Butyl 3-(isopropylamino)azetidine-1-carboxylate (1033716-68-5) Isopropylamino 215.29 - Applications : Ligand in catalysis or peptide mimetics.
- Features : Steric bulk from isopropyl group modulates binding affinity.
Synthesized via reductive amination or substitution with isopropylamine.
tert-Butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate (1257294-06-6) 4-Chlorobutanoylamino 276.76 - Reactivity : Chlorine and amide groups enable electrophilic reactions.
- Applications : Peptide backbone modifications.
Prepared via acylation of Boc-azetidine with 4-chlorobutanoyl chloride.

Key Observations:

Substituent Impact on Reactivity: Pyrimidine and piperazine derivatives exhibit hydrogen-bonding capabilities due to aromatic nitrogen atoms (pyrimidine) or basic amines (piperazine), enhancing their utility in drug design . Bromoethyl and chlorobutanoylamino groups introduce electrophilic sites for further functionalization, unlike the inert tert-butyl group .

Physicochemical Properties :

  • Hydroxyethyl and bromoethyl derivatives have higher molecular weights and boiling points compared to the parent compound, reflecting increased polarity or halogen content .
  • Data gaps exist for the pyrimidine derivative’s melting point, solubility, and spectral data, unlike tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, which has predicted properties .

Safety Profiles :

  • The pyrimidine compound’s oral toxicity (H302) contrasts with the hydroxyethyl derivative, which lacks explicit hazard data, suggesting differences in metabolic pathways .

Synthetic Strategies :

  • Cross-coupling (e.g., Ni-catalyzed carboboration in ) and nucleophilic substitution are common methods for azetidine derivatives .

Biological Activity

Tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (TBPA) is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of TBPA, focusing on its mechanisms, effects on specific biological targets, and potential clinical implications.

Chemical Structure and Properties

TBPA is characterized by its unique structure, which includes:

  • Azetidine ring : A four-membered saturated heterocyclic ring.
  • Pyrimidine moiety : A six-membered aromatic ring containing two nitrogen atoms.
  • Tert-butyl group : A branched alkyl group that enhances lipophilicity.

The molecular formula of TBPA is C12H17N3O2C_{12}H_{17}N_{3}O_{2} with a molecular weight of approximately 235.28 g/mol. Its structure contributes to its biological activity by facilitating interactions with various molecular targets.

The mechanism of action of TBPA primarily revolves around its interaction with Cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Inhibition of CDK2 can lead to:

  • Cell cycle arrest : Preventing cancer cell proliferation.
  • Induction of apoptosis : Triggering programmed cell death in tumor cells.

Research indicates that TBPA exhibits a binding affinity to CDK2, suggesting that modifications to its structure could enhance or reduce its efficacy against cancer cells .

Anticancer Activity

TBPA has shown promising results in preclinical studies as an anticancer agent. Key findings include:

  • Inhibition of Tumor Cell Proliferation : Studies have demonstrated that TBPA effectively inhibits the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells .
  • Selectivity for Cancer Cells : TBPA exhibits a significantly lower effect on non-cancerous cells compared to cancerous ones, indicating a favorable therapeutic window .

Other Biological Activities

In addition to its anticancer properties, TBPA has been investigated for other potential biological activities:

  • Antibacterial and Antifungal Effects : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that TBPA may also possess these activities .

Case Studies and Research Findings

Several studies have focused on the biological activity of TBPA:

  • Study on CDK2 Inhibition :
    • Objective : To evaluate the inhibitory effects of TBPA on CDK2.
    • Findings : TBPA exhibited significant inhibition with an IC50 value in the low micromolar range, suggesting it could be developed as a lead compound for anticancer drug development .
  • Cell Line Studies :
    • Objective : To assess the cytotoxic effects of TBPA on various cancer cell lines.
    • Results : TBPA showed IC50 values ranging from 0.87 to 12.91 μM across different cancer types, outperforming standard chemotherapeutics like 5-Fluorouracil .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between TBPA and related compounds, which may influence their biological activities.

Compound NameStructural FeaturesSimilarity Index
Tert-butyl azetidine-1-carboxylateAzetidine ring, carboxylic acid0.89
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylateAzetidine ring, amino group0.85
Tert-butyl 3-acetylazetidine-1-carboxylateAzetidine ring, acetyl group0.79
Tert-butyl 3-formylazetidine-1-carboxylateAzetidine ring, formyl group0.84

This table illustrates how variations in functional groups can impact the biological activities of these compounds while retaining the core azetidine structure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate, and what intermediates are critical?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting azetidine derivatives with pyrimidine-containing reagents under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C). Key intermediates include tert-butyl-protected azetidine precursors and pyrimidinyl halides. Purification typically employs silica gel chromatography .
  • Safety Note : Use air-sensitive techniques for intermediates prone to hydrolysis or oxidation .

Q. How should researchers mitigate hazards during handling and storage?

  • Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (P95 or higher) when generating aerosols .
  • Storage : Store in a cool, dry place under inert gas (e.g., argon) to prevent degradation. Avoid contact with strong oxidizers .
  • Spill Management : Contain spills with absorbent materials (e.g., vermiculite), avoid dust generation, and dispose of waste via approved chemical channels .

Q. What analytical techniques are optimal for structural characterization?

  • Techniques :

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen-bonding patterns can be analyzed via graph-set notation to understand supramolecular interactions .
  • NMR/LC-MS : Employ 1H^1H-NMR (δ 1.4 ppm for tert-butyl) and 13C^{13}C-NMR (δ 170 ppm for carbonyl) for functional group verification. High-resolution LC-MS confirms molecular weight (C12_{12}H17_{17}N3_3O2_2, 235.28 g/mol) .

Q. What are common impurities in this compound, and how are they identified?

  • Analysis : Impurities like deprotected azetidine or pyrimidine byproducts arise from incomplete reactions or hydrolysis. Monitor via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Quantify using external standards .

Advanced Research Questions

Q. How can stereoselective synthesis of azetidine derivatives be optimized for drug discovery?

  • Strategy : Use chiral auxiliaries (e.g., tert-butylsulfinyl groups) or asymmetric catalysis (Ni-catalyzed carboboration) to control stereochemistry. For example, tert-butyl 3-[(Z)-tert-butylsulfinyliminomethyl]azetidine-1-carboxylate was synthesized with >95% enantiomeric excess via chiral induction .
  • Validation : Confirm stereochemistry via circular dichroism (CD) or X-ray crystallography .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

  • Challenges : Poor crystal formation due to conformational flexibility of the azetidine ring.
  • Solutions : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) or use slow evaporation in mixed solvents (e.g., hexane/ethyl acetate). SHELXD can phase low-resolution data by exploiting molecular replacement .

Q. How do structural modifications (e.g., fluorination) impact biological activity in related compounds?

  • Case Study : Derivatives like tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate show enhanced metabolic stability in kinase inhibitors. SAR studies correlate lipophilicity (logP) with cellular permeability—measure via shake-flask assays and compare with computational models (e.g., Molinspiration) .

Q. How should researchers address discrepancies in toxicity data across studies?

  • Approach : Re-evaluate assay conditions (e.g., cell lines, exposure time). For example, conflicting respiratory irritation data (H335) may arise from varying particle sizes in aerosol studies. Conduct in vitro (e.g., Ames test) and in vivo (rodent inhalation) assays under standardized OECD guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.